426Gyl3W7H

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

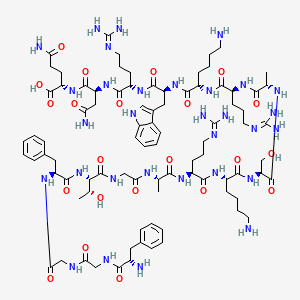

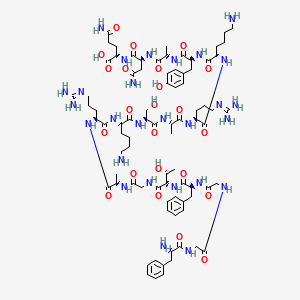

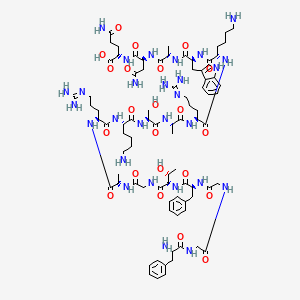

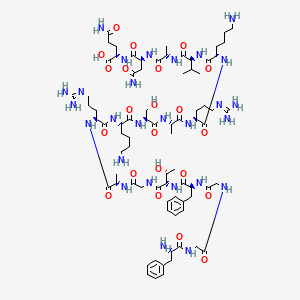

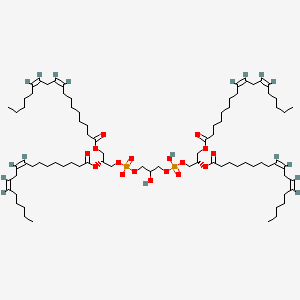

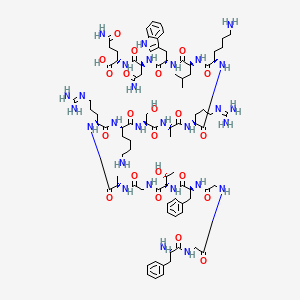

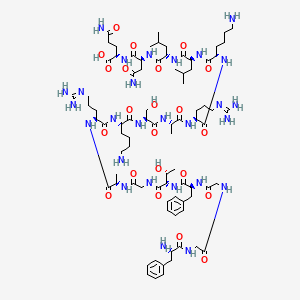

The compound 426Gyl3W7H Cardiolipin , is a unique phospholipid that plays a crucial role in the mitochondrial membrane. It is composed of four fatty acid chains and two phosphatidylglycerol molecules, making it distinct from other phospholipids. Cardiolipin is essential for the optimal function of several enzymes involved in mitochondrial energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cardiolipin can be synthesized through various chemical routes. One common method involves the condensation of phosphatidic acid with glycerol-3-phosphate, followed by acylation with fatty acids. The reaction conditions typically require the presence of catalysts such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production of cardiolipin often involves extraction from biological sources, such as bovine heart or yeast. The extraction process includes homogenization, centrifugation, and purification using chromatographic techniques. Advances in biotechnology have also enabled the production of cardiolipin through microbial fermentation, providing a more sustainable and scalable method .

Chemical Reactions Analysis

Types of Reactions

Cardiolipin undergoes various chemical reactions, including:

Oxidation: Cardiolipin is susceptible to oxidative degradation, which can lead to the formation of reactive oxygen species (ROS) and lipid peroxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and singlet oxygen (¹O₂). These reactions typically occur under physiological conditions.

Major Products Formed

Oxidation: The major products include lipid peroxides and aldehydes.

Hydrolysis: The hydrolysis of cardiolipin results in the formation of lysocardiolipin and free fatty acids.

Scientific Research Applications

Cardiolipin has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study lipid-lipid and lipid-protein interactions in membranes.

Biology: Cardiolipin is crucial for mitochondrial function and is studied in the context of apoptosis and mitochondrial diseases.

Medicine: It is a biomarker for certain diseases, such as Barth syndrome and heart failure. Cardiolipin-targeting drugs are being developed for therapeutic purposes.

Mechanism of Action

Cardiolipin exerts its effects by interacting with various mitochondrial proteins. It stabilizes the structure of the mitochondrial membrane and is essential for the function of the electron transport chain (ETC). Cardiolipin binds to and activates several ETC complexes, including cytochrome c oxidase and ATP synthase, facilitating efficient energy production. Additionally, cardiolipin plays a role in the regulation of apoptosis by interacting with pro-apoptotic proteins such as cytochrome c .

Comparison with Similar Compounds

Similar Compounds

Phosphatidylglycerol: Similar in structure but contains only two fatty acid chains.

Phosphatidylserine: Another phospholipid with a different head group and fewer fatty acid chains.

Phosphatidylethanolamine: Contains an ethanolamine head group instead of glycerol.

Uniqueness

Cardiolipin’s unique structure, with four fatty acid chains and two phosphatidylglycerol molecules, distinguishes it from other phospholipids. This structure is critical for its role in stabilizing mitochondrial membrane proteins and facilitating energy production. Unlike other phospholipids, cardiolipin is predominantly found in the inner mitochondrial membrane, highlighting its specialized function .

Properties

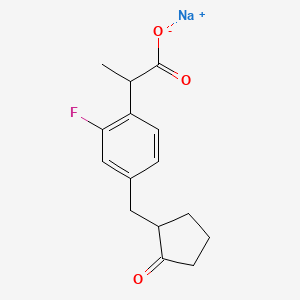

Molecular Formula |

C81H141O17P2- |

|---|---|

Molecular Weight |

1448.9 g/mol |

IUPAC Name |

[3-[[(2S)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] phosphate |

InChI |

InChI=1S/C81H142O17P2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-78(83)91-71-76(97-80(85)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)73-95-99(87,88)93-69-75(82)70-94-100(89,90)96-74-77(98-81(86)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)72-92-79(84)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h21-28,33-40,75-77,82H,5-20,29-32,41-74H2,1-4H3,(H,87,88)(H,89,90)/p-1/b25-21-,26-22-,27-23-,28-24-,37-33-,38-34-,39-35-,40-36-/t75?,76-,77+ |

InChI Key |

LSHJMDWWJIYXEM-PJUQVPPJSA-M |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCC(COP(=O)([O-])OC[C@@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC)O)OC(=O)CCCCCCCC=CCC=CCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-hydroxy-3-[(2,2,2-trifluoroacetyl)amino]-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B10848704.png)